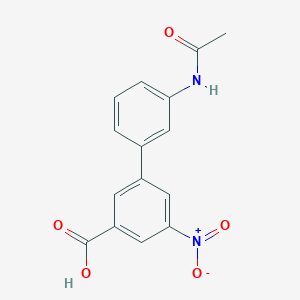
3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, abbreviated as 3-APN, is a synthetic organic compound with a molecular weight of 308.26 g/mol. It is a white crystalline solid that is soluble in water and alcohol. 3-APN has a variety of uses in scientific research, including in biochemical and physiological studies. In
科学的研究の応用
3-APN has a wide range of scientific research applications. It is used as a reagent for the synthesis of drugs, such as anti-inflammatory drugs, and for the detection of proteins in biochemistry. In neuroscience, 3-APN is used to study the effects of drugs on the nervous system, as well as to study the effects of oxidative stress on nerve cells. 3-APN has also been used to study the effects of aging on the brain, as well as to study the effects of environmental toxins on the nervous system.
作用機序
3-APN acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting the activity of COX-2, 3-APN reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-APN has been shown to have anti-oxidant and anti-apoptotic effects, which are beneficial for the protection of nerve cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
3-APN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-APN has anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have demonstrated that 3-APN is capable of reducing inflammation and oxidative stress in the brain, as well as protecting against neuronal death. In addition, 3-APN has been shown to have a protective effect against the neurotoxicity of certain drugs.
実験室実験の利点と制限
The use of 3-APN in laboratory experiments has a number of advantages. It is a relatively inexpensive and easily synthesized compound, and it is soluble in water and alcohol. In addition, 3-APN is relatively stable and has a low toxicity profile. However, there are some limitations to the use of 3-APN in laboratory experiments. The compound has a relatively short half-life, and it can be degraded by light and heat. In addition, 3-APN can be metabolized by certain enzymes, which can lead to decreased efficacy.
将来の方向性
Given the wide range of applications of 3-APN, there are a number of potential future directions for research. One potential direction is to explore the effects of 3-APN on other physiological systems, such as the cardiovascular system. In addition, further research could be conducted to explore the potential therapeutic applications of 3-APN, such as in the treatment of neurological disorders. Finally, research could be conducted to explore the potential synergistic effects of combining 3-APN with other compounds, such as antioxidants or other anti-inflammatory agents.
合成法
3-APN can be synthesized in two steps, starting with the reaction of 3-nitrobenzaldehyde and acetic anhydride, followed by the condensation of the resulting 3-nitrobenzoylacetate with 3-aminophenol. Both steps are carried out in aqueous solution and the reaction yields 3-APN.
特性
IUPAC Name |
3-(3-acetamidophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9(18)16-13-4-2-3-10(6-13)11-5-12(15(19)20)8-14(7-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNDSPCLCPCRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690632 |
Source


|
| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-20-7 |
Source


|
| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









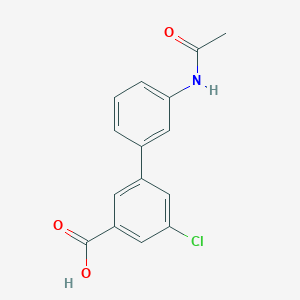
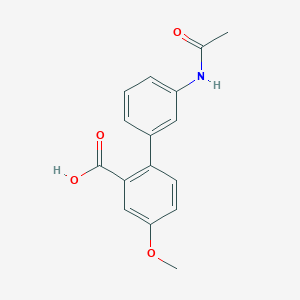
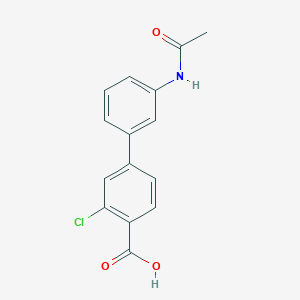
![6-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404753.png)
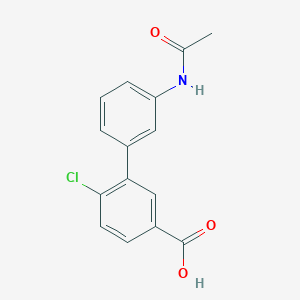
![3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404770.png)